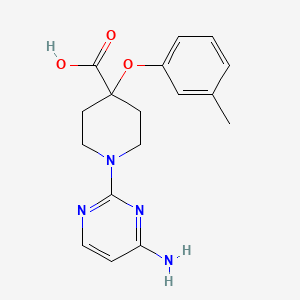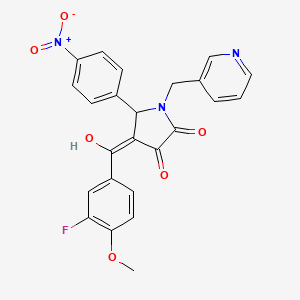
1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid, also known as JNJ-40411813, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid is not fully understood, but it is believed to act as an antagonist of the P2X7 receptor, a ligand-gated ion channel that is involved in several physiological processes, including inflammation, apoptosis, and immune response. By blocking the P2X7 receptor, this compound may modulate these processes and exert its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These effects include inhibition of pro-inflammatory cytokine production, modulation of microglial activation, and inhibition of cancer cell proliferation. Additionally, this compound has been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid has several advantages for lab experiments, including its favorable safety profile and its potential as a therapeutic agent in several areas of research. However, there are also limitations to its use, including its limited availability and the need for further studies to fully understand its mechanism of action and potential therapeutic applications.
Future Directions
There are several future directions for research on 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid, including further studies to elucidate its mechanism of action, exploration of its potential as a therapeutic agent in additional areas of research, and development of more efficient synthesis methods to increase its availability for research purposes. Additionally, this compound may have potential as a tool compound for studying the P2X7 receptor and its role in physiological processes.
Synthesis Methods
The synthesis of 1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid involves several steps, including the reaction of 4-aminopyrimidine-2-carboxylic acid with 1,4-dichlorobutane to form 1-(4-chlorobutyl)-4-aminopyrimidine-2-carboxylic acid. The reaction of this intermediate with 3-methylphenol in the presence of potassium carbonate and copper powder leads to the formation of 1-(4-(3-methylphenoxy)butyl)-4-aminopyrimidine-2-carboxylic acid. Finally, the reaction of this intermediate with piperidine-4-carboxylic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine leads to the formation of this compound.
Scientific Research Applications
1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in several areas of research, including neurology, oncology, and infectious diseases. In neurology, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In oncology, this compound has been studied for its potential as a cancer therapeutic, as it has been shown to inhibit the growth of several types of cancer cells. In infectious diseases, this compound has been studied for its potential as an anti-viral agent, as it has been shown to inhibit the replication of several viruses, including influenza virus and dengue virus.
properties
IUPAC Name |
1-(4-aminopyrimidin-2-yl)-4-(3-methylphenoxy)piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-12-3-2-4-13(11-12)24-17(15(22)23)6-9-21(10-7-17)16-19-8-5-14(18)20-16/h2-5,8,11H,6-7,9-10H2,1H3,(H,22,23)(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVMWXHDSAETEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2(CCN(CC2)C3=NC=CC(=N3)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[(dimethylamino)sulfonyl]ethyl}-2-(2-methyl-1H-indol-3-yl)acetamide](/img/structure/B5345745.png)
![2,6-dimethoxy-N-[2-(propionylamino)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B5345751.png)
![rel-(3S,4S)-4-(dimethylamino)-1-[2-(ethoxymethyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]-3-pyrrolidinol dihydrochloride](/img/structure/B5345756.png)
![4-{[3-(methylsulfonyl)phenyl]sulfonyl}morpholine](/img/structure/B5345759.png)
![3-[3-acetyl-2-(4-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]propanoic acid](/img/structure/B5345773.png)

![[1-(2-methoxy-2-methylpropanoyl)-4-(3-phenylpropyl)piperidin-4-yl]methanol](/img/structure/B5345785.png)
![5-{[(2,6-difluorophenyl)amino]sulfonyl}-2-methylbenzamide](/img/structure/B5345792.png)

![isopropyl 4-[(methylsulfonyl)amino]benzoate](/img/structure/B5345800.png)
![N-{4-[3-(2-fluorophenyl)acryloyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5345801.png)
![1-[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]propan-2-ol](/img/structure/B5345803.png)
![(3R*,3aR*,7aR*)-3-(2-methoxyphenyl)-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5345809.png)
